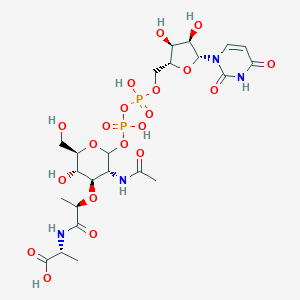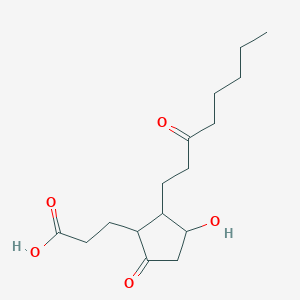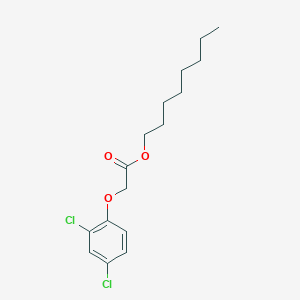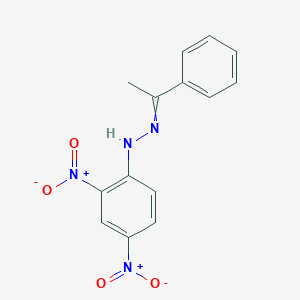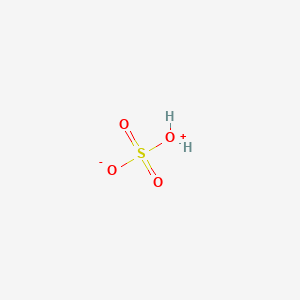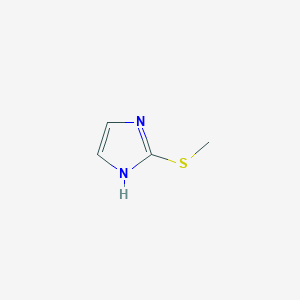
6-(3,4-二氨基苯基)-5-甲基-4,5-二氢哒嗪-3(2H)-酮
描述
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, also known as 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
该化合物因其结构与哒嗪酮衍生物相似而被用于药物研究,哒嗪酮衍生物以其多样的药理活性而闻名。 它在新型治疗剂的开发和测试中用作参考标准 .
材料科学
在材料科学领域,可以探索该化合物用于开发新型聚合物或涂层。 其硼酸部分表明其在创建能够与二醇或其他路易斯碱相互作用的材料方面具有潜在的应用,这可能会导致具有特定化学亲和力的创新产品 .
分析化学
该化合物与各种物质相互作用的能力使其在分析化学中具有价值,特别是在检测和定量分析物方面。 它可以用来开发新的分析方法或改进现有方法,用于测量不同基质中化合物的浓度 .
生化工具
作为一种生化工具,该化合物可用于研究酶的相互作用和抑制,因为其硼酸成分对二醇具有亲和力。 这在理解糖蛋白行为和开发抑制剂用于研究目的方面可能特别有用 .
传感应用
该化合物结构中的硼酸基团表明其可用于传感应用。 它可以是设计用于检测二醇或氟化物或氰化物等阴离子的传感器的组成部分,这些阴离子与环境监测和安全相关 .
治疗学发展
该化合物可能参与治疗学的发展,尤其是在糖尿病管理领域。 硼酸已被研究用于其在胰岛素控释中的作用,该化合物可能有助于这类研究工作 .
生物标记和成像
在生物标记和成像中,该化合物的二氨基苯基基团可用于连接到特定生物分子,有助于可视化和跟踪生物过程的实时变化 .
化学合成
最后,该化合物可以作为化学合成中的构建模块,特别是在创建具有多个氮原子的复杂分子中,这些分子通常在药物和农用化学品中需要 .
作用机制
Target of Action
The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.
Pharmacokinetics
Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .
Result of Action
The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .
属性
IUPAC Name |
3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDHOPIGKDWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392501 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-02-0 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

